molecular formula C7H14N2O3 B8586681 N-[(tert-Butylcarbamoyl)oxy]acetamide CAS No. 88074-62-8

N-[(tert-Butylcarbamoyl)oxy]acetamide

Cat. No.: B8586681
CAS No.: 88074-62-8
M. Wt: 174.20 g/mol
InChI Key: FFZQSKBTORUYEB-UHFFFAOYSA-N
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Description

N-[(tert-Butylcarbamoyl)oxy]acetamide is a carbamoyloxy acetamide derivative characterized by a tert-butylcarbamoyloxy (O-C(=O)-N-(C(CH₃)₃)) group attached to an acetamide backbone.

Properties

CAS No.

88074-62-8

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

acetamido N-tert-butylcarbamate

InChI

InChI=1S/C7H14N2O3/c1-5(10)9-12-6(11)8-7(2,3)4/h1-4H3,(H,8,11)(H,9,10)

InChI Key

FFZQSKBTORUYEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NOC(=O)NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

N-(tert-Butyl)acetamide Derivatives

Key Compounds :

  • N-(tert-butyl)acetamide 2aa (liquid, 50% yield)
  • N-(tert-butyl)acetamide 2ab (solid, 68% yield, m.p. 92.8–94.6°C)
  • N-cyclohexylacetamide 2ac (solid, 85% yield)

Structural Differences: Unlike N-[(tert-Butylcarbamoyl)oxy]acetamide, these derivatives lack the carbamoyloxy (O-C(=O)-N) moiety.

Synthetic Insights :
The synthesis of these derivatives () utilized Rh₂(CO)₄Cl₂ catalysts and Na₃PO₄ as a base, with yields inversely correlated to steric bulk (e.g., 50% for tert-butyl vs. 85% for cyclohexyl). This suggests that introducing additional functional groups (e.g., carbamoyloxy) in this compound may further reduce synthetic efficiency .

Applications :
Used as intermediates in organic synthesis, these compounds highlight the role of alkyl substituents in tuning physical states (liquid vs. solid) and solubility profiles.

Oxamyl (N,N-Dimethylcarbamoyloxyimino-2-(methylthio)acetamide)

Structural Features :
Oxamyl () shares the carbamoyloxy-acetamide core but includes a dimethylcarbamoyloxy group and a methylthio substituent. Its molecular weight (219.26 g/mol) exceeds that of this compound (174.20 g/mol), primarily due to the methylthio group.

Functional Differences :

  • The methylthio group enhances pesticidal activity by interacting with biological targets, a feature absent in the target compound.

Applications :
Oxamyl is a broad-spectrum pesticide, indicating that carbamoyloxy acetamides can exhibit bioactivity. The tert-butyl group in this compound may confer greater environmental persistence due to increased lipophilicity .

N-(tert-Octyl)acetoacetamide

Structural Contrast :
This compound () features a tert-octyl group and an acetoacetamide backbone (CH₃-C(=O)-CH₂-C(=O)-N-), differing from the carbamoyloxy-acetamide structure. The tert-octyl group’s greater bulk (C₈H₁₇ vs. C(CH₃)₃) reduces solubility in polar solvents compared to the target compound.

Physicochemical Properties :

  • Molecular weight: 213.32 g/mol (vs. 174.20 g/mol for the target compound).
  • The acetoacetamide moiety enables keto-enol tautomerism, which is absent in this compound.

Applications :
Primarily used in industrial synthesis, its lack of carbamoyloxy functionality limits bioactivity compared to pesticidal carbamoyloxy analogs .

Fluorinated Carbamoyloxy Acetamides

Example: N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide ().

Structural Complexity: This fluorinated derivative incorporates a tert-butylcarbamoyl group within a larger, multifunctional scaffold.

Applications :
Such compounds are typically explored in pharmaceuticals, suggesting that the tert-butylcarbamoyl moiety may serve as a stabilizing substituent in drug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Key Applications
This compound C₇H₁₄N₂O₃ 174.20 Carbamoyloxy, tert-butyl, acetamide Solid* Agrochemical R&D
N-(tert-butyl)acetamide 2aa C₆H₁₃NO 115.18 Acetamide, tert-butyl Liquid Synthetic intermediate
Oxamyl C₇H₁₃N₃O₃S 219.26 Carbamoyloxy, methylthio, acetamide Solid Pesticide
N-(tert-octyl)acetoacetamide C₁₂H₂₃NO₂ 213.32 Acetoacetamide, tert-octyl Solid Industrial synthesis

*Assumed based on structural analogs.

Research Findings and Implications

  • Synthetic Challenges : The tert-butyl group in carbamoyloxy acetamides may lower reaction yields due to steric hindrance, as seen in N-(tert-butyl)acetamide derivatives .
  • Bioactivity Potential: Carbamoyloxy acetamides like Oxamyl demonstrate pesticidal activity, suggesting this compound could be optimized for similar uses with modified substituents .
  • Environmental Fate : Increased lipophilicity from the tert-butyl group may enhance environmental persistence compared to smaller alkyl analogs, necessitating further ecotoxicological studies.

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